molecular formula C19H26N4O3S B2662781 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797291-91-8

4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2662781
CAS RN: 1797291-91-8
M. Wt: 390.5
InChI Key: WUMITOCQDKGPRG-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Scientific Research Applications

Pharmacokinetics and Metabolite Analysis

A study on TA-0201, a novel endothelin antagonist, employed a liquid chromatography--electrospray ionization--tandem mass spectrometry system for its determination in rat plasma and tissues. This method facilitated the study of the pharmacokinetic properties of TA-0201 and its metabolites, showing its potential application in understanding the distribution and metabolism of similar compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

Corrosion Inhibition

Piperidine derivatives were investigated for their adsorption and corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. Such studies reveal the potential of these compounds in industrial applications to prevent corrosion (Kaya et al., 2016).

Antimicrobial Activity

Research on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)- N -(pyrimidin-2-yl)benzenesulfonamide derivatives showed significant antimicrobial activity against several strains of microbes. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Anticancer Activity

A variety of benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules demonstrated good yields and notable anticancer activity against various human cancer cell lines, indicating their potential in cancer treatment research (Kumar et al., 2015).

properties

IUPAC Name

4-ethoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-26-16-7-9-17(10-8-16)27(24,25)20-14-18-21-15(2)13-19(22-18)23-11-5-4-6-12-23/h7-10,13,20H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMITOCQDKGPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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